1-Androsterone

Catalog No.
S971637
CAS No.
23633-63-8
M.F
C19H28O2
M. Wt
288.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Androsterone

CAS Number

23633-63-8

Product Name

1-Androsterone

IUPAC Name

(3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C19H28O2

Molecular Weight

288.42

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1

SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C

1-Androsterone, chemically known as 1-androstene-3-one, is a synthetic prohormone that is converted in the body to testosterone and other anabolic hormones. It is structurally similar to naturally occurring hormones but is designed to enhance performance and muscle growth. Unlike its metabolites, such as androsterone, 1-androsterone is marketed primarily for its potential anabolic effects without the androgenic side effects commonly associated with anabolic steroids .

1-Androsterone undergoes various metabolic transformations in the body. Upon ingestion, it is converted into testosterone via enzymatic reactions involving hydroxysteroid dehydrogenases. The primary reactions include:

  • Conversion to Testosterone: 1-Androsterone is converted into testosterone through the action of 17β-hydroxysteroid dehydrogenase.
  • Sulfation and Glucuronidation: It can also be metabolized into inactive forms such as 1-androsterone sulfate and 1-androsterone glucuronide, which are excreted in urine .

The synthesis of 1-androsterone typically involves chemical modifications of steroid precursors. Common methods include:

  • Chemical Synthesis: Utilizing starting materials such as dehydroepiandrosterone or androstenedione, chemists employ various reactions including reduction and alkylation to produce 1-androsterone.
  • Biotransformation: Some methods involve using microbial or enzymatic processes to convert natural steroids into 1-androsterone through selective hydroxylation and other modifications .

1-Androsterone is primarily marketed as a dietary supplement among athletes and bodybuilders aiming to enhance performance and muscle mass. Its applications include:

  • Muscle Building: Promoted for its potential to increase muscle size and strength.
  • Athletic Performance: Used by some athletes to improve endurance and recovery times.
  • Hormonal Balance: Investigated for its role in supporting testosterone levels in aging males .

Despite these applications, the safety and efficacy of 1-androsterone remain subjects of ongoing research.

Research on the interactions of 1-androsterone with other compounds indicates that it may affect hormone levels when combined with testosterone or other anabolic agents. Caution is advised as concurrent use may amplify side effects such as liver toxicity or hormonal imbalances .

Additionally, there are concerns regarding potential interactions with medications that affect liver enzymes involved in steroid metabolism, which could alter the pharmacokinetics of both substances involved .

Several compounds share structural similarities with 1-androsterone, each exhibiting unique properties:

Compound NameStructure SimilarityPrimary UseUnique Features
AndrostenedioneYesPrecursor for testosteroneDirectly converted to testosterone
EpiandrosteroneYesAnabolic effectsLess potent than testosterone
AndrosteroneYesWeak androgenMetabolite of testosterone
DehydroepiandrosteroneYesHormonal balancePrecursor for both estrogen and testosterone
4-AndrostenedioneYesMuscle growthOften used in supplements

While all these compounds are related through their steroidal structure, 1-androsterone's unique position as a prohormone distinguishes it from others by being specifically designed for enhanced anabolic activity without significant androgenic effects .

XLogP3

3.7

Wikipedia

1-androsterone

Dates

Modify: 2024-02-18
Parr, M. et al., Steroids 76, 540 (2011).

Explore Compound Types